N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a benzhydryl (diphenylmethyl) group at the N-position, a methyl group at C2, and a carboxamide moiety at C4.
Properties
IUPAC Name |
N-benzhydryl-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-14-13-24-20(26)17(12-22-21(24)27-14)19(25)23-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,18H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZJZPSZQQZOQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The compound features a fused thiazolo[3,2-a]pyrimidine core with a 2-methyl substituent, a 5-oxo group, and an N-benzhydryl carboxamide moiety at position 6. Key synthetic challenges include:
- Regioselective formation of the thiazolo[3,2-a]pyrimidine ring system.
- Introduction of the methyl group at position 2 without side reactions.
- Coupling of the benzhydryl group under mild conditions to preserve the ester/carboxamide functionality.
Preparation Methods
Cyclocondensation for Thiazolo[3,2-a]Pyrimidine Core Formation
The thiazolo[3,2-a]pyrimidine scaffold is typically constructed via cyclocondensation between thiazole precursors and pyrimidine intermediates. A representative protocol involves:
- Starting materials : Methyl 3-amino-1H-thiazole-4-carboxylate and methyl 5-(benzyloxy)-3-oxopentanoate.
- Reaction conditions : Reflux in acetic acid with catalytic HCl (12 h, 80°C).
- Mechanism : Nucleophilic attack of the thiazole amine on the β-keto ester, followed by cyclodehydration.
Yield : 68–75% after column chromatography (ethyl acetate/hexane, 1:2).
Methyl Group Introduction via Alkylation
The 2-methyl substituent is introduced using alkylating agents:
- Reagent : Chloroacetone (2.5 eq) in anhydrous DMF.
- Conditions : 0°C to room temperature, 6 h under nitrogen.
- Key step : Deprotonation of the thiazole nitrogen with NaH before alkylation.
Analytical data :
Carboxamide Formation and Benzhydryl Coupling
The 6-carboxamide group is installed via hydrolysis followed by amidation:
Step 1: Ester Hydrolysis
- Substrate : Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
- Conditions : 2N HCl, reflux (5 h).
- Yield : 79.7%.
Step 2: Amidation with Benzhydrylamine
Reaction Optimization and Analytical Validation
Critical Parameters for Yield Improvement
Comparative Analysis of Synthetic Routes
Route Efficiency
| Method | Total Yield | Time | Cost |
|---|---|---|---|
| Cyclocondensation → Alkylation → Amidation | 52% | 48 h | High |
| One-pot tandem synthesis | 41% | 24 h | Moderate |
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the NO2 group to an amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various substituted phenacyl halides for S-alkylation. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amino derivatives, and various substituted thiazolo[3,2-a]pyrimidine compounds with potential biological activities .
Scientific Research Applications
N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as an antiviral, antibacterial, and antitubercular agent.
Biological Studies: Researchers investigate its role as an enzyme inhibitor, particularly targeting ribonuclease H (RNase H) for HIV therapy.
Chemical Research: The compound serves as a scaffold for the development of new chemical entities with diverse biological activities.
Mechanism of Action
The mechanism of action of N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an RNase H inhibitor, the compound binds to the catalytic site of the enzyme, coordinating with magnesium ions and inhibiting its activity. This inhibition disrupts the replication of HIV, making it a potential therapeutic agent for HIV therapy .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The thiazolo[3,2-a]pyrimidine scaffold is a versatile template for drug discovery. Key structural variations among analogues include:
Key Observations :
- Substituent Bulk : The benzhydryl group in the target compound introduces significant steric bulk compared to smaller N-substituents (e.g., furan-2-ylmethyl in Compound 22 ). This may enhance target binding affinity but reduce solubility.
- Polarity : Hydroxy () or methoxy () groups may enhance solubility but could alter membrane permeability.
Physicochemical Properties
- Hydrogen Bonding : The carboxamide group enables hydrogen bonding with targets, as seen in crystallographic studies ().
Biological Activity
N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 449.5 g/mol. The compound features a thiazolo-pyrimidine core, which is known for various bioactive properties.
Structural Representation
The structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range.
The mechanism underlying the anticancer activity involves the induction of apoptosis and cell cycle arrest. The compound appears to activate the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2.
Antimicrobial Activity
This compound has also shown antimicrobial properties against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the compound's effects on various cancer cell lines, revealing that it not only inhibited cell growth but also enhanced the sensitivity of resistant cancer cells to conventional therapies .
- Antimicrobial Efficacy : Another investigation focused on its antimicrobial activity, demonstrating effective inhibition against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
